Cas no 51707-40-5 (N-(3-Fluoro-4-methylphenyl)hydrazinecarbothioamide)

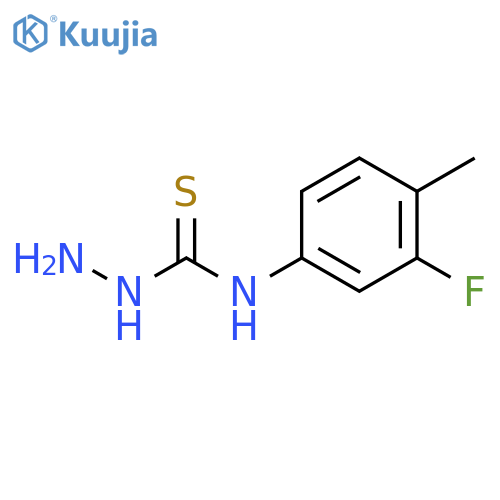

51707-40-5 structure

商品名:N-(3-Fluoro-4-methylphenyl)hydrazinecarbothioamide

N-(3-Fluoro-4-methylphenyl)hydrazinecarbothioamide 化学的及び物理的性質

名前と識別子

-

- Hydrazinecarbothioamide,N-(3-fluoro-4-methylphenyl)-

- 1-amino-3-(3-fluoro-4-methylphenyl)thiourea

- [(3-fluoro-4-methylphenyl)amino]hydrazinomethane-1-thione

- AC1NENEX

- MolPort-005-236-327

- NSC129256

- SBB071907

- ST4148487

- STK665939

- LS-07969

- SB86532

- DTXSID70405200

- A912983

- 51707-40-5

- AKOS005536238

- BCA70740

- N-(3-fluoro-4-methylphenyl)hydrazinecarbothioamide

- NSC-129256

- 4-(3-Fluoro-4-methylphenyl)thiosemicarbazide

- 3-AMINO-1-(3-FLUORO-4-METHYLPHENYL)THIOUREA

- MFCD00125816

- N-(3-Fluoro-4-methylphenyl)hydrazinecarbothioamide

-

- MDL: MFCD00125816

- インチ: InChI=1S/C8H10FN3S/c1-5-2-3-6(4-7(5)9)11-8(13)12-10/h2-4H,10H2,1H3,(H2,11,12,13)

- InChIKey: RDKOCVCYGTUKLT-UHFFFAOYSA-N

- ほほえんだ: NNC(NC1=CC=C(C)C(F)=C1)=S

計算された属性

- せいみつぶんしりょう: 199.0581

- どういたいしつりょう: 199.058

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 3

- 重原子数: 13

- 回転可能化学結合数: 1

- 複雑さ: 188

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.2

- トポロジー分子極性表面積: 82.2A^2

じっけんとくせい

- 密度みつど: 1.356

- ふってん: 294.8°Cat760mmHg

- フラッシュポイント: 132.1°C

- 屈折率: 1.673

- PSA: 50.08

- LogP: 2.45840

N-(3-Fluoro-4-methylphenyl)hydrazinecarbothioamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | N130485-250mg |

N-(3-Fluoro-4-methylphenyl)hydrazinecarbothioamide |

51707-40-5 | 250mg |

$ 185.00 | 2022-06-03 | ||

| Crysdot LLC | CD12066051-5g |

N-(3-Fluoro-4-methylphenyl)hydrazinecarbothioamide |

51707-40-5 | 97% | 5g |

$544 | 2024-07-24 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1737199-1g |

n-(3-Fluoro-4-methylphenyl)hydrazinecarbothioamide |

51707-40-5 | 98% | 1g |

¥1495.00 | 2024-05-10 | |

| abcr | AB414770-500 mg |

N-(3-Fluoro-4-methylphenyl)hydrazinecarbothioamide |

51707-40-5 | 500MG |

€195.40 | 2022-08-31 | ||

| abcr | AB414770-500mg |

N-(3-Fluoro-4-methylphenyl)hydrazinecarbothioamide |

51707-40-5 | 500mg |

€200.00 | 2023-09-05 | ||

| A2B Chem LLC | AJ08468-1g |

N-(3-Fluoro-4-methylphenyl)hydrazinecarbothioamide |

51707-40-5 | >95% | 1g |

$439.00 | 2024-04-19 | |

| abcr | AB414770-1 g |

N-(3-Fluoro-4-methylphenyl)hydrazinecarbothioamide |

51707-40-5 | 1g |

€228.00 | 2022-08-31 | ||

| TRC | N130485-1000mg |

N-(3-Fluoro-4-methylphenyl)hydrazinecarbothioamide |

51707-40-5 | 1g |

$ 480.00 | 2022-06-03 | ||

| TRC | N130485-500mg |

N-(3-Fluoro-4-methylphenyl)hydrazinecarbothioamide |

51707-40-5 | 500mg |

$ 300.00 | 2022-06-03 | ||

| Fluorochem | 062902-1g |

4-(3-Fluoro-4-methylphenyl)thiosemicarbazide |

51707-40-5 | 1g |

£205.00 | 2022-03-01 |

N-(3-Fluoro-4-methylphenyl)hydrazinecarbothioamide 関連文献

-

D. Pla,M. Salleras,A. Morata,I. Garbayo,M. Gerbolés,N. Sabaté,N. J. Divins,A. Casanovas,J. Llorca,A. Tarancón Lab Chip, 2016,16, 2900-2910

-

Jangam Lakshmidevi,Rama Moorthy Appa,Bandameeda Ramesh Naidu,S. Siva Prasad,Loka Subramanyam Sarma,Katta Venkateswarlu Chem. Commun., 2018,54, 12333-12336

-

Wulan Tri Wahyuni,Frank Marken Analyst, 2020,145, 1903-1909

-

Huy Quang Lê,Yibo Ma,Marc Borrega,Herbert Sixta Green Chem., 2016,18, 5466-5476

51707-40-5 (N-(3-Fluoro-4-methylphenyl)hydrazinecarbothioamide) 関連製品

- 383142-93-6(4-2-(Benzyloxy)Phenyl-1,3-Thiazole-2-Carbaldehyde)

- 2034307-48-5(1-(2-chlorophenyl)-3-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]urea)

- 1895338-79-0((3-hydroxyphenyl)methanesulfonamide)

- 1010867-79-4(5-[2-(2,6-dimethylmorpholin-4-yl)ethoxy]-2-(4-phenyl-1H-pyrazol-3-yl)phenol)

- 332161-42-9(2-{5-(2-chlorophenyl)-1,3,4-oxadiazol-2-ylsulfanyl}-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one)

- 2680825-12-9(tert-butyl N-(5-bromo-6-methoxy-4-methylpyridin-3-yl)carbamate)

- 2680537-74-8(1-Bromo-3,3,4,4-tetrafluoropentane)

- 1807260-90-7(Ethyl 2-cyano-3-ethyl-4-nitrobenzoate)

- 1416438-89-5(7-Iodoquinoline-3-carboxylic acid)

- 2877632-90-9(1-[(1,4-dioxan-2-yl)methyl]-4-methyl-1H-pyrazole)

推奨される供給者

Amadis Chemical Company Limited

(CAS:51707-40-5)N-(3-Fluoro-4-methylphenyl)hydrazinecarbothioamide

清らかである:99%

はかる:1g

価格 ($):160.0